

Pharmacological Profile of (S)-Higenamine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: (S)-Higenamine hydrobromide

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Introduction

(S)-Higenamine, also known as norcoclaurine, is a benzyloisoquinoline alkaloid found in various plants, including those from the Aconitum and Nelumbo genera. As a chiral compound, the (S)-enantiomer is of particular interest for its pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of **(S)-Higenamine hydrobromide**, summarizing its receptor binding affinity, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. The information is presented to support research and drug development efforts.

Receptor Binding and Functional Activity

(S)-Higenamine exhibits a distinct pharmacological profile, acting as a non-selective agonist at β -adrenergic receptors and an antagonist at α 1-adrenergic receptors.

Adrenergic Receptor Binding Affinity

(S)-Higenamine demonstrates competitive binding to α 1-adrenergic receptor subtypes. A radioligand binding assay using [3 H]-prazosin in HEK293A cells transfected with α 1A-, α 1B-, and α 1D-AR subtypes revealed its binding affinities.^{[1][2]}

Receptor Subtype	pKi	Ki (nM)
α1A-Adrenergic	6.57	269.2
α1B-Adrenergic	6.48	331.1
α1D-Adrenergic	6.35	446.7

Table 1: Binding Affinity of (S)-Higenamine for α1-Adrenergic Receptor Subtypes

Functional Activity

The functional activity of (S)-Higenamine has been characterized through various in vitro assays, confirming its dual action on adrenergic receptors.

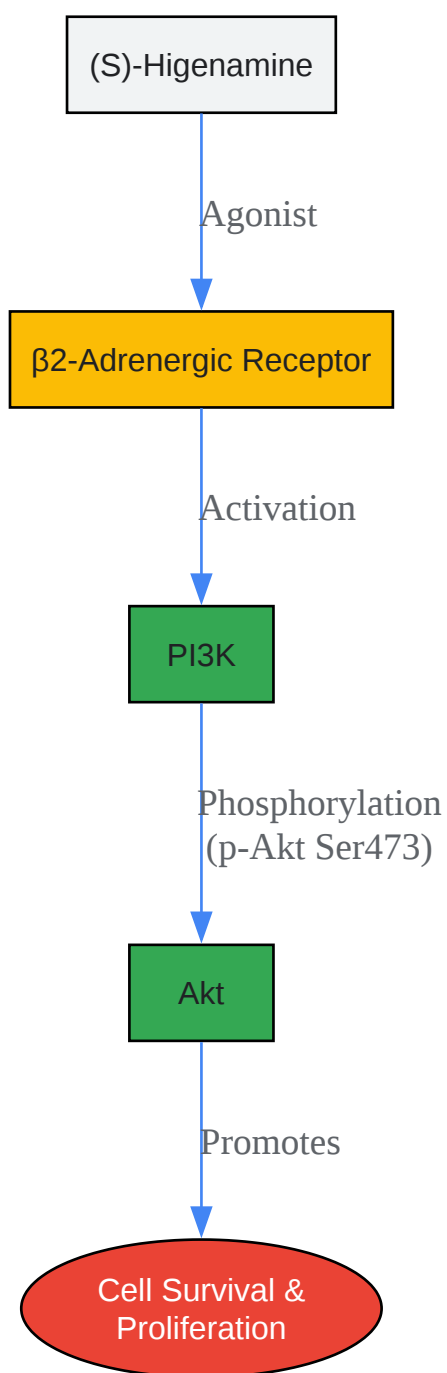
Assay	Receptor Target	Parameter	Value	Species/Cell Line
Functional Antagonism	α1-Adrenoceptor	pA2	6.86 ± 0.29	Rat Mesenteric Artery
cAMP Production	β2-Adrenoceptor	pEC50 (in silico predicted)	6.6	Human
cAMP Production	β2-Adrenoceptor	pEC50 (in vitro measured)	6.6	Human (in CHO cells)

Table 2: In Vitro Functional Activity of (S)-Higenamine

(S)-Higenamine acts as a dual agonist for β1- and β2-adrenergic receptors.[3][4][5] Its agonistic activity at β2-adrenoceptors has been confirmed in Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenoceptor.[6] In these cells, higenamine behaved as a near-full agonist with a measured potency (pEC50) of 6.6, which corresponds to an EC50 of approximately 251 nM.[2] This activity was comparable to standard β2-agonists.[2]

Signaling Pathways

(S)-Higenamine modulates intracellular signaling cascades, primarily through its interaction with β 2-adrenergic receptors, leading to the activation of the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation.



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(S)-Higenamine activates the β 2-AR/PI3K/Akt signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of (S)-Higenamine has been investigated in both humans and animal models, indicating rapid absorption and elimination.

Parameter	Value	Species	Route
Human			
Half-life ($t_{1/2}$)	~8 minutes	Human	Intravenous
Peak Plasma Concentration (C_{max})	15.1 to 44.0 ng/mL	Human	Intravenous
Area Under the Curve (AUC)	5.39 ng·h/mL	Human	Intravenous
Total Clearance (CL)	249 L/h	Human	Intravenous
Volume of Distribution (V_d)	48 L	Human	Intravenous
Urinary Excretion (8h)	9.3%	Human	Intravenous
Rabbit			
Half-life ($t_{1/2}$)	~22 minutes	Rabbit	Intravenous
Absolute Bioavailability	~21%	Rabbit	Oral
Protein Binding	54.8%	Rabbit	Intravenous

Table 3:
Pharmacokinetic
Parameters of
Higenamine

Safety and Toxicology

The safety profile of (S)-Higenamine is an area of active investigation. Due to its stimulant effects, it is listed on the World Anti-Doping Agency (WADA) Prohibited List.^[6] While some studies in healthy individuals have not shown significant adverse effects at low oral doses, concerns about its cardiovascular effects, such as increased heart rate, remain.

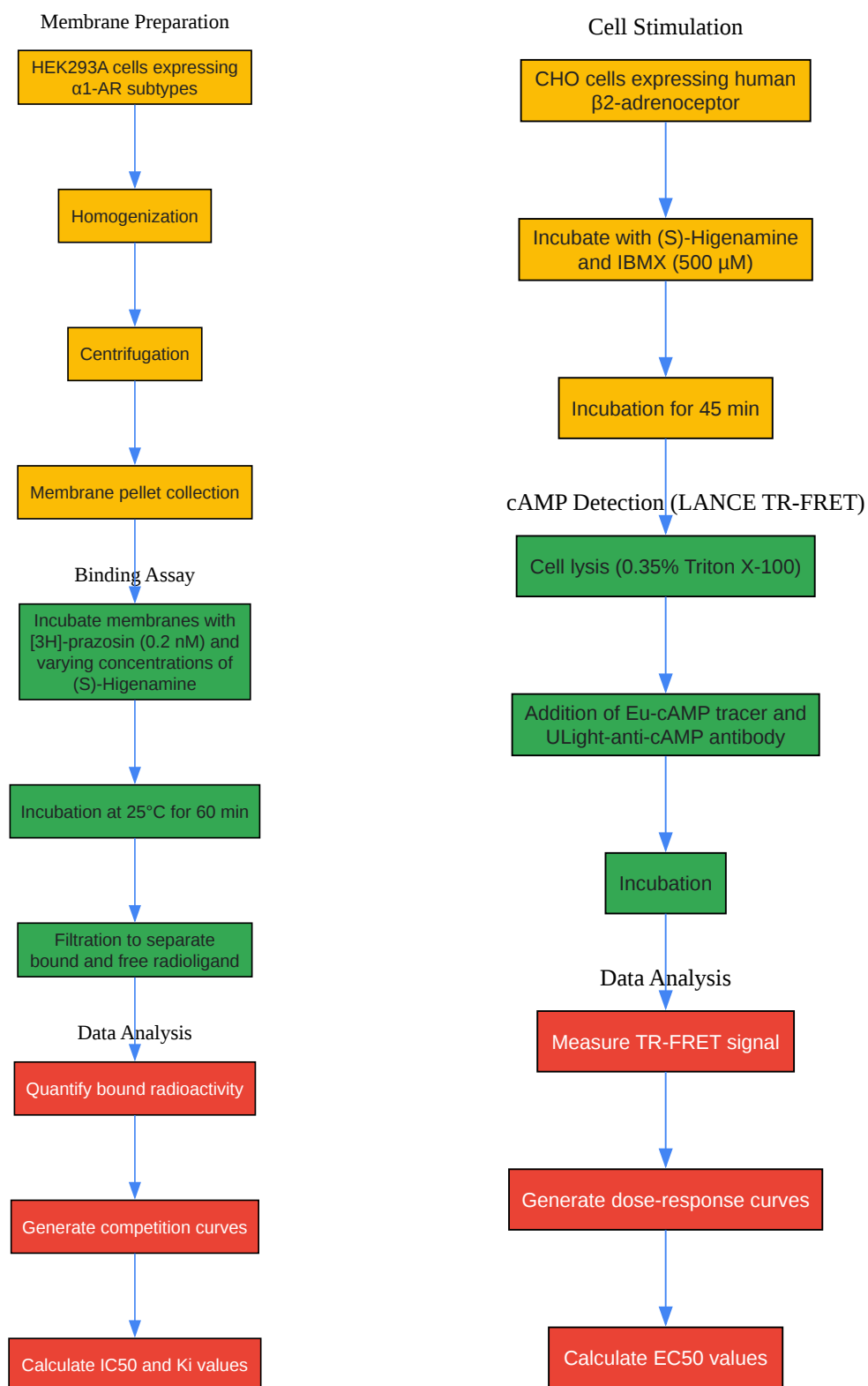
Comprehensive toxicological data, including LD50 and NOAEL values, are not extensively available in the public domain.

Experimental Protocols

Radioligand Binding Assay for α 1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-Higenamine for α 1-adrenergic receptor subtypes.^{[1][2]}

Workflow:



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References

- 1. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel β 2-AR agonist, Higenamine, induces β -arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β 2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β 2-Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
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